Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
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Overview
Description
Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is a complex organotin compound characterized by its unique structure, which includes multiple double bonds and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dodecyl chains and the incorporation of the tin atom. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would need to be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the tin atom or the organic moiety.
Reduction: This can lead to the formation of different organotin species.
Substitution: The ethyl group or other substituents can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state tin compound, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the production of advanced materials or as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
- Ethyl (E,E)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
CAS No. |
84029-79-8 |
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Molecular Formula |
C36H64O8Sn |
Molecular Weight |
743.6 g/mol |
IUPAC Name |
4-O-[didodecyl-[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H25.2C6H8O4.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-2-10-6(9)4-3-5(7)8;/h2*1,3-12H2,2H3;2*3-4H,2H2,1H3,(H,7,8);/q;;;;+2/p-2/b;;2*4-3-; |
InChI Key |
JXBYJBIZKJAFKV-DERJAXIWSA-L |
Isomeric SMILES |
CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
Origin of Product |
United States |
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